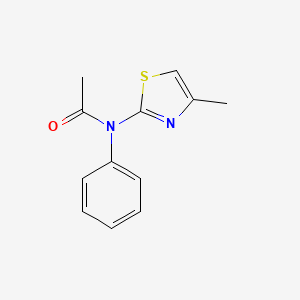

N-(4-Methylthiazol-2-yl)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-8-16-12(13-9)14(10(2)15)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKXVWTYWFOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methylthiazol 2 Yl N Phenylacetamide and Its Analogues

Established Synthetic Routes for the Core Structure

The synthesis of the N-(4-Methylthiazol-2-yl)-N-phenylacetamide core structure is primarily achieved through well-established multi-step reaction sequences that build the thiazole (B1198619) ring and subsequently attach the N-phenylacetamide moiety.

Multi-step Reaction Sequences

The construction of the N-aryl-N-(thiazol-2-yl)acetamide scaffold is not typically a one-pot reaction but rather a convergent synthesis involving the preparation of key intermediates. A common and classical approach for forming the thiazole ring is the Hantzsch thiazole synthesis. derpharmachemica.com This method involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com For the this compound core, this would involve reacting an N-phenyl-substituted thiourea (B124793) with an appropriate α-haloketone.

A frequently employed multi-step pathway to synthesize analogues, specifically N-phenylacetamide derivatives containing 4-arylthiazole moieties, begins with p-phenylenediamine (B122844). nih.gov The synthetic scheme can be summarized as follows:

Aniline (B41778) Protection: One of the amino groups of p-phenylenediamine is protected, often using a Boc group. nih.gov

Amide Formation: The remaining free amino group is acylated to form the acetamide (B32628). nih.gov

Deprotection: The protecting group is removed to yield a 4-amino-N-phenylacetamide intermediate. nih.gov

Isothiocyanate Formation: The newly exposed amino group is converted into an isothiocyanate. nih.gov

Thiourea Synthesis: The isothiocyanate is reacted with ammonia (B1221849) to generate a thiourea derivative. nih.gov

Thiazole Ring Formation (Hantzsch Condensation): The thiourea intermediate is condensed with an α-bromoketone, such as an α-bromoacetophenone, to form the final 2-amino-1,3-thiazole heterocyclic skeleton. nih.gov The resulting crude product is then purified, often via column chromatography, to yield the target compound. nih.gov

Another documented route involves the reaction of 2-aminothiazole (B372263) with chloroacetyl chloride to form an intermediate, 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.com This intermediate can then be reacted with various substituted phenols to generate a library of derivatives. ijpsr.com Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide can be refluxed with substituted anilines to produce a range of acetamide derivatives. nih.gov

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl) amides often starts with the bromination of 4'-chloroacetophenone (B41964) using N-bromosuccinimide (NBS) to produce an α-bromo ketone. ijcce.ac.ir This intermediate is then refluxed with thiourea in ethanol (B145695) to form 4-(4-chlorophenyl)thiazol-2-amine. ijcce.ac.ir

Catalyst Systems and Reaction Optimization

The efficiency and yield of these synthetic routes are highly dependent on the catalyst systems and reaction conditions employed. For instance, the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles via copper-catalyzed intramolecular N-arylation has been optimized by systematically evaluating catalysts, bases, solvents, and temperature. beilstein-journals.org In one study, using CuI as the catalyst with KOH as the base in DMF at 120°C for 24 hours provided the best yield for the N-phenyl derivative. beilstein-journals.org

Coupling agents are also crucial. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a known method for mediating the coupling of 2-aminothiazole derivatives with carboxylic acids to form amides. nih.gov In other syntheses, coupling reactions between a carboxylic acid precursor and an amine are facilitated by agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ijcce.ac.irevitachem.com

Optimization studies have explored various parameters to enhance reaction yields. The choice of solvent can be critical, with aprotic solvents like DMF often being preferred, though ethanol is commonly used for Hantzsch condensations. nih.govbeilstein-journals.org The base used in the reaction also plays a significant role; bases such as potassium carbonate, triethylamine, and potassium hydroxide (B78521) have been utilized depending on the specific reaction step. nih.govijpsr.combeilstein-journals.org

Table 1: Comparison of Catalytic Systems for Intramolecular N-Arylation

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | CuI (10) | KOH (2) | DMF | 120 | 5 | 32 | beilstein-journals.org |

| 2 | CuI (10) | KOH (2) | DMF | 120 | 12 | 40 | beilstein-journals.org |

| 3 | CuI (10) | KOH (2) | DMF | 120 | 24 | 60 | beilstein-journals.org |

| 4 | CuI (10) | KOH (2) | DMF | 100 | 24 | <10 | beilstein-journals.org |

| 5 | CuI (10) | K3PO4 (2) | DMF | 120 | 24 | 45 | beilstein-journals.org |

| 6 | CuI (10) | Cs2CO3 (2) | DMF | 120 | 24 | 50 | beilstein-journals.org |

Functionalization and Structural Modification Strategies

To explore structure-activity relationships, the core this compound structure is often modified at three key positions: the phenyl ring, the thiazole ring, and the acetamide linker.

Introduction of Substituents on Phenyl Ring

A common strategy for derivatization involves introducing various substituents onto the phenyl ring. This is typically achieved by starting with differently substituted anilines or acetophenones. For example, a series of N-phenylacetamide derivatives with substituents on the phenyl ring was synthesized by reacting an isothiocyanate intermediate with various substituted anilines, followed by condensation with α-bromophenylethanones. nih.gov

In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide was reacted with a variety of substituted anilines (e.g., 4-chloro-3-nitroaniline, 2-nitroaniline, 4-chloroaniline) to yield derivatives with diverse substitution patterns on the terminal phenyl ring. nih.gov These modifications allow for the systematic investigation of electronic and steric effects on the molecule's properties.

Table 2: Synthesis of Phenyl Ring-Substituted N-(4-(4-bromophenyl)thiazol-2-yl)-2-(phenylamino)acetamide Derivatives

| Compound ID | Substituent on Phenylamino Ring | Yield (%) | Reference |

|---|---|---|---|

| d1 | 4-chloro-3-nitro | 75 | nih.gov |

| d4 | 2-nitro | 69 | nih.gov |

| d5 | 4-chloro | 72 | nih.gov |

| d8 | 4-chloro-2-nitro | 65 | nih.gov |

Thiazole Ring Derivatization

The thiazole ring itself is a prime target for modification. The Hantzsch synthesis is highly versatile, allowing for the introduction of different substituents at the 4- and 5-positions of the thiazole ring by selecting the appropriate α-haloketone. For instance, using different 4-aryl-substituted α-bromoacetophenones in the condensation step leads to a variety of 4-arylthiazole derivatives. nih.govmdpi.com

Research has shown that introducing a 4-tert-butyl group on the thiazole ring can be beneficial for certain biological activities. semanticscholar.org The synthesis of 2-amino-4-(aryl)thiazole derivatives is a common theme, where the aryl group can be a simple phenyl, a fluorophenyl, or a bromophenyl group, among others. nih.govmdpi.com These modifications are achieved by using the corresponding substituted α-bromoacetophenone in the cyclization reaction with thiourea. nih.govijcce.ac.ir

Acetamide Linker Modifications

The acetamide linker connecting the phenyl and thiazole rings is another key site for chemical modification. The length and nature of this linker can be altered to influence the compound's flexibility, polarity, and lipophilicity. mdpi.com

One approach involves varying the acyl chain length. For example, a propionamide (B166681) analogue, N-(4-((4-phenylthiazol-2-yl)amino)phenyl)propionamide, was synthesized and compared to its acetamide counterpart, demonstrating that modifying the acyl group is a viable strategy. mdpi.comnih.gov The synthesis of such analogues can be achieved by using the corresponding acyl chloride (e.g., propionyl chloride instead of acetyl chloride) during the amide formation step. nih.gov

Furthermore, the acetamide group can be used as a handle for further functionalization. The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives was accomplished by first preparing 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which was then reacted with various mercapto derivatives to introduce a thioether linkage. researchgate.net This strategy significantly expands the chemical space available for this class of compounds.

Green Chemistry Approaches in Synthesis

Modern synthetic strategies are increasingly governed by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. In the synthesis of thiazole-containing acetamides, several innovative and eco-friendly approaches have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net The Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been adapted for microwave assistance. This technique has been successfully used to synthesize a variety of N-phenyl-4-arylthiazol-2-amine derivatives from α-haloketones and thioureas. nih.gov Reports indicate that reactions which typically require several hours of conventional reflux can be completed in minutes under microwave irradiation, with yields improving from mediocre (45-65%) to good (70-92%). nih.govresearchgate.net This rapid, energy-efficient method is a cornerstone of green approaches to synthesizing these heterocyclic systems. researchgate.net

Use of Biocatalysts: The use of natural, biodegradable catalysts is another key aspect of green synthesis. Chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous and eco-friendly basic catalyst in the synthesis of novel thiazolyl-pyridazinedione derivatives. nih.gov This approach leverages a renewable resource to facilitate chemical transformations, often under mild conditions such as microwave irradiation, resulting in high yields and short reaction times. nih.gov Similarly, ultrasound-assisted synthesis using green biocatalysts has been explored for preparing thiazole derivatives. nih.gov

Analytical Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and characterization of newly synthesized derivatives of this compound are accomplished using a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of molecular structure, purity, and conformation. nih.govnih.govresearchgate.net

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity of thiazole acetamide analogues. nih.govresearchgate.net

In ¹H NMR spectra of N-aryl-thiazole acetamide derivatives, characteristic signals confirm the presence of all structural components. For example, the methyl group (CH₃) on the thiazole ring typically appears as a singlet around δ 2.3-2.6 ppm. nih.govmdpi.com Protons on the aromatic rings (phenyl and thiazole) produce signals in the δ 6.9-8.3 ppm region, with their specific chemical shifts and multiplicities depending on the substitution pattern. nih.govnih.gov The amide N-H proton often appears as a broad singlet at a downfield chemical shift, typically above δ 9.8 ppm, and is exchangeable with D₂O. nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbonyl carbon (C=O) of the acetamide group is particularly characteristic, appearing at a downfield shift in the range of δ 168-172 ppm. nih.govmdpi.com Carbons within the aromatic and thiazole rings resonate between δ 102-164 ppm, while the methyl carbon appears at an upfield shift, often around δ 24 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for an N-phenylacetamide Thiazole Analogue Analogue: N-(4-((4-phenylthiazol-2-yl)amino)phenyl)acetamide (A₁₂) mdpi.com

| NMR Type | Chemical Shift (δ ppm) | Assignment |

| ¹H NMR | 10.19 (s, 1H) | NH (amide) |

| 9.88 (s, 1H) | NH (amino linker) | |

| 7.27-7.90 (m, 9H) | Ar-H and thiazole-H | |

| 2.04 (s, 3H) | CH₃ (acetamide) | |

| ¹³C NMR | 168.38 | C=O (amide) |

| 163.79 | C-2 (thiazole, attached to N) | |

| 150.57 | C-4 (thiazole, attached to phenyl) | |

| 102.97-137.22 | Aromatic and Thiazole Carbons | |

| 24.32 | CH₃ (acetamide) |

Mass spectrometry is essential for determining the molecular weight of novel compounds and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a molecule's chemical formula. nih.govnih.gov

For N-phenylacetamide thiazole derivatives, the electrospray ionization (ESI) technique is commonly used, which typically generates a protonated molecular ion peak, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is compared to the calculated value based on the proposed chemical formula. An exact match between the found and calculated m/z values (typically within 5 ppm) provides strong evidence for the compound's identity. nih.govmdpi.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for an N-phenylacetamide Thiazole Analogue Analogue: N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁) nih.gov

| Ion Type | Calculated m/z for C₁₇H₁₅FN₃OS | Found m/z |

| [M+H]⁺ | 328.09144 | 328.09097 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For thiazole acetamide derivatives, the IR spectrum provides clear signatures for key structural features. nih.govmdpi.com

The most prominent absorption bands include a strong peak for the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1650-1700 cm⁻¹. nih.govnih.gov The N-H stretching vibration of the amide and any amino linkers appears as a distinct band, often broad, in the 3200-3450 cm⁻¹ range. nih.govnih.gov Other characteristic absorptions include C-H stretching from aromatic and aliphatic groups (around 2900-3100 cm⁻¹) and C=N stretching from the thiazole ring (around 1550-1625 cm⁻¹). mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Thiazole Acetamide Analogues

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3238 - 3435 | N-H Stretch | Amide / Amine | nih.govmdpi.com |

| 2987 - 3047 | C-H Stretch | Aromatic / Aliphatic | mdpi.com |

| 1654 - 1694 | C=O Stretch | Amide Carbonyl | nih.govnih.gov |

| 1554 - 1623 | C=N Stretch | Thiazole Ring | mdpi.com |

Molecular Mechanisms of Action and Target Identification in Pre Clinical Models

Exploration of Molecular Targets and Binding Interactions

Enzyme Inhibition Profiles in Biochemical Assays

No published data were found that specifically detail the inhibitory activity of N-(4-Methylthiazol-2-yl)-N-phenylacetamide against a panel of enzymes in biochemical assay formats.

Receptor Modulation Studies in Cellular Systems

There is no available research documenting the effects of this compound on receptor binding or its modulatory activity in cellular systems.

Investigation of Cellular Processes Modulation

Impact on Cell Cycle Progression in Cultured Cells

No studies were identified that have investigated the impact of this compound on cell cycle progression in cultured cell lines.

Structure Activity Relationship Sar Studies of N 4 Methylthiazol 2 Yl N Phenylacetamide Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of N-(4-Methylthiazol-2-yl)-N-phenylacetamide contains several key features that are essential for its biological activity. These include the thiazole (B1198619) ring, the N-phenylacetamide moiety, and the methyl group at the 4-position of the thiazole ring. The thiazole ring, a five-membered heterocyclic compound containing nitrogen and sulfur, is a common scaffold in many biologically active molecules. globalresearchonline.netresearchgate.net Its unique electronic properties and ability to form various non-covalent interactions contribute significantly to the binding of these compounds to their biological targets. globalresearchonline.netresearchgate.net

The N-phenylacetamide portion of the molecule also plays a critical role. The amide linkage is a key structural element that can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The phenyl ring, on the other hand, can engage in hydrophobic and π-π stacking interactions. The relative orientation of the thiazole and N-phenylacetamide moieties is also thought to be important for optimal activity.

Influence of Substituent Nature and Position on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions on the molecule. These modifications can alter the electronic, steric, and lipophilic properties of the compound, thereby affecting its interaction with biological targets.

The electronic properties of substituents on the phenyl ring of the N-phenylacetamide moiety have a profound impact on the biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been investigated to understand their influence.

Studies on related N-phenylacetamide derivatives have shown that the introduction of EWGs such as nitro (NO2), cyano (CN), and trifluoromethyl (CF3) can enhance the aromaticity of the phenyl ring. worldscientific.com This alteration in electronic distribution can influence the binding affinity of the molecule to its target. For instance, in a series of N-phenylacetamide derivatives, compounds bearing a nitro group were found to be highly active against various fungal strains. rsc.org Similarly, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, only those with a cyano group on the phenyl ring exhibited significant inhibitory activity against the FOXM1 protein. nih.gov

Conversely, the presence of EDGs like methyl (CH3) and amino (NH2) groups can decrease the aromaticity of the phenyl ring. worldscientific.com The effect of EDGs on activity can vary depending on the specific biological target. In some cases, electron-donating substituents have been shown to be beneficial for activity.

The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical determinant of activity. The electronic effect of a substituent is often most pronounced when it is at the para position.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

| Substituent (R) | Position | Electronic Effect | Observed Activity Trend |

| -NO2 | para | Strong EWG | Increased antifungal activity rsc.org |

| -CN | para | Strong EWG | Increased FOXM1 inhibitory activity nih.gov |

| -Cl | para | EWG | Potent antibacterial and anticonvulsant activity nih.gov |

| -F | para | EWG | Favorable for antibacterial activity mdpi.com |

| -CH3 | para | EDG | Can be favorable for antiproliferative activity researchgate.net |

Bulky substituents on the aromatic ring can force the molecule to adopt a specific conformation that may be either favorable or unfavorable for binding. For example, large substituents at the ortho position of the phenyl ring could hinder the rotation of the ring, locking the molecule into a less active conformation.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to understand the influence of steric and electrostatic properties on binding. Such analyses have revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring can strongly influence binding to certain receptors. acs.org

SAR Studies on Thiazole and Acetamide (B32628) Moieties

Modifications to the thiazole and acetamide moieties have also been explored to understand their role in biological activity. The 2-amino group of the thiazole ring is a common site for derivatization. The free amino group at the 2-position of a thiazole scaffold has been identified as an essential requirement for certain biological activities. nih.gov

Alterations to the acetamide side chain can also impact activity. For instance, replacing the phenyl ring of the acetamide moiety with other aromatic systems like thiophene, naphthyl, or indole has been shown to have no significant effect on the affinity for certain receptors in some N-arylacetamide analogues. acs.org However, replacement with imidazole or pyridyl rings resulted in a significant loss of affinity. acs.org

The methyl group at the 4-position of the thiazole ring is another important feature. In some related thiazole derivatives, the presence of a methyl group at this position was found to be essential for anti-proliferative activity. researchgate.net

Table 2: SAR on Thiazole and Acetamide Moieties

| Moiety | Modification | Effect on Activity |

| Thiazole | Presence of a free 2-amino group | Essential for some activities nih.gov |

| Thiazole | Substitution at the 4-position (e.g., methyl) | Can be essential for antiproliferative activity researchgate.net |

| Acetamide | Replacement of phenyl with thiophene, naphthyl, indole | No significant change in affinity for some targets acs.org |

| Acetamide | Replacement of phenyl with imidazole, pyridyl | Significant loss of affinity for some targets acs.org |

Optimization of Molecular Scaffolds for Enhanced Potency

The insights gained from SAR studies are instrumental in the optimization of the this compound scaffold to develop derivatives with enhanced potency and selectivity. This optimization process often involves a multi-pronged approach.

One strategy is the iterative modification of substituents on the phenyl ring based on the electronic and steric effects observed in initial screening. For example, if electron-withdrawing groups at the para position are found to be beneficial, a range of such groups with varying sizes and electronic strengths can be synthesized and tested to identify the optimal substituent.

Another approach is the exploration of bioisosteric replacements for the key moieties. For instance, the thiazole ring could be replaced with other five-membered heterocycles to see if this improves activity or other pharmacological properties. Similarly, the acetamide linker can be modified to alter the flexibility and hydrogen bonding capacity of the molecule.

The ultimate goal of these optimization efforts is to identify a lead compound with a superior biological profile. This lead compound can then be further developed into a potential drug candidate. The discovery of a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family with high in vitro potency against both sensitive and resistant cancer cell lines highlights the success of such optimization strategies. researchgate.netfigshare.com

Pre Clinical Biological Activities and Applications in Research Models

Evaluation in In Vitro Cellular Models

Cytotoxicity and Antiproliferative Activity against Various Cancer Cell Lines

No data available. Research has been conducted on various other phenylacetamide and thiazole (B1198619) derivatives, but not on the specified compound. ijcce.ac.irtbzmed.ac.irresearchgate.netijcce.ac.irnih.gov

Antiprotozoal Activity in Parasitic Models

No data available.

Cholinesterase Enzyme Inhibition

No data available. Research into cholinesterase inhibition has been performed on N-phenylthiazol-2-amine derivatives and N-phenacylthiazolium salts, which are structurally different. nih.govuniv.kiev.uauniv.kiev.uamdpi.com

Studies in In Vivo Animal Models (Non-clinical Efficacy Evaluation)

Extensive literature searches did not yield any specific in vivo studies conducted on the compound N-(4-Methylthiazol-2-yl)-N-phenylacetamide. Consequently, there is no available data to report on its pharmacodynamic responses, efficacy in disease mimicry models, or selectivity in normal versus diseased cellular contexts within living organisms. The following sections remain unaddressed due to the absence of relevant research findings for this specific chemical entity.

Assessment of Pharmacodynamic Responses in Model Organisms

No studies reporting the assessment of pharmacodynamic responses for this compound in any in vivo model were found.

Evaluation of Activity in Disease Mimicry Models

There is no available research documenting the evaluation of this compound in animal models that mimic human diseases.

Selectivity Assessment in Normal versus Diseased Cellular Contexts

Information regarding the in vivo selectivity assessment of this compound in distinguishing between normal and diseased cells is not available in the public domain.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For derivatives of N-phenylacetamide and thiazole (B1198619), molecular docking studies have been employed to elucidate their interactions with various protein targets.

In studies involving thiazole derivatives, docking simulations are frequently used to identify key amino acid residues within the active site of a target protein that are crucial for binding. For instance, docking studies of thiazole compounds with targets like the Rho family of GTPases have shown that interactions such as hydrogen bonds and arene-cation interactions with residues like Gln158 and Arg108 are critical for binding affinity. nih.gov The binding energy, a measure of the affinity between the ligand and the protein, is a key output of these simulations. For example, various thiazole derivatives have shown binding energies ranging from -6.6 to -9.4 kcal/mol against different protein targets. nih.govphyschemres.org

Similarly, N-phenylacetamide derivatives have been docked into the active sites of enzymes like lanosterol (B1674476) 14α-demethylase and DNA gyrase to predict their binding modes. mdpi.commdpi.com These studies often reveal that the acetamide (B32628) moiety can act as a hydrogen bond donor or acceptor, while the phenyl and thiazole rings can engage in hydrophobic and π-π stacking interactions with the protein's amino acid residues. The specific interactions for N-(4-Methylthiazol-2-yl)-N-phenylacetamide would depend on the specific protein target, but analysis of analogous compounds suggests the thiazole nitrogen, the amide oxygen, and the aromatic rings would be key pharmacophoric features.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazole Derivative | Rho6 Protein | -9.2 | Gln158, Arg108 | nih.gov |

| Thiazole Derivative | Biofilm-related Protein (2XF) | -8.1 to -6.6 | Not Specified | physchemres.org |

| Thiazolo[3,2-a]pyridine derivative | α-amylase | -7.43 | Not Specified | nih.gov |

| Indolylmethylen-thioxothiazolidine | E. coli MurB | -8.5 to -9.0 | Not Specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For series of thiazole and acetamide derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. physchemres.orgresearchgate.net

These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to influence activity. For example, a QSAR study on thiazole derivatives as biofilm inhibitors revealed that specific steric and electrostatic fields around the thiazole core were critical for activity. physchemres.org The statistical significance of these models is often high, with reported R² values (a measure of how well the model fits the data) often exceeding 0.9. physchemres.org For acetamido-N-benzylacetamide derivatives, QSAR models have highlighted the importance of descriptors such as molecular connectivity indices and Kier's shape indices for anticonvulsant activity. kg.ac.rs These findings suggest that for this compound, the size, shape, and electronic properties of the substituents on both the thiazole and phenyl rings would be critical determinants of its biological activity.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate properties that are key to understanding a molecule's reactivity and stability. For thiazole and acetamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine optimized geometries and electronic properties. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govekb.eg A smaller energy gap implies higher reactivity. Studies on acetamide derivatives have shown how different substituents can modulate this gap; for instance, chloro-phenyl substitution can decrease the gap energy, suggesting increased reactivity compared to an unsubstituted phenyl ring. nih.gov Analysis of the distribution of HOMO and LUMO orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, DFT would likely show the HOMO localized on the electron-rich thiazole and phenyl rings, while the LUMO might be distributed over the acetamide group, indicating the regions susceptible to reaction.

| Compound Type | Property | Calculated Value | Implication | Reference |

|---|---|---|---|---|

| 2-(...)-N-acetamide derivative | HOMO-LUMO Gap (ΔE) | ~4-5 eV | Indicates chemical reactivity and stability | nih.govresearchgate.net |

| Thiazole Schiff base | Ionization Potential (I) | Variable | Relates to the ease of electron removal | nih.gov |

| 4-(Furan-2-yl) Thiazol-2-Amine Derivative | HOMO Energy | Variable | Indicates electron-donating ability | ekb.eg |

| 4-(Furan-2-yl) Thiazol-2-Amine Derivative | LUMO Energy | Variable | Indicates electron-accepting ability | ekb.eg |

Molecular Dynamics Simulations to Understand Binding Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide detailed information on the stability of a ligand-protein complex and the nature of their interactions. ajchem-a.com For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds after an initial docking pose is obtained.

The stability of the complex is assessed by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. nih.govnih.gov A stable RMSD value over the simulation time suggests a stable binding mode. RMSF analysis can highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations allow for the monitoring of specific interactions, such as the number and duration of hydrogen bonds between the ligand and protein, providing a dynamic view of the binding that complements the static picture from molecular docking. physchemres.orgajchem-a.com

In Silico ADMET Predictions for Research Compounds

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic and toxicological profile of a compound before it is synthesized.

Computational tools can predict the sites on a molecule most likely to undergo metabolic transformation by enzymes such as Cytochrome P450s. For this compound, predictions would likely indicate potential hydroxylation on the phenyl ring or the thiazole methyl group as primary metabolic pathways. Models can also predict whether a compound is likely to be an inhibitor of key metabolic enzymes, which is important for assessing potential drug-drug interactions.

Various computational models are used to predict the druglikeness and bioavailability of compounds. A common starting point is the assessment of Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Web-based tools like SwissADME and pkCSM are often used to calculate a wide range of properties. researchgate.netmspsss.org.ua For thiazole derivatives, these predictions often show good oral bioavailability and adherence to druglikeness rules. nih.govmspsss.org.ua Predictions for this compound would likely fall within acceptable ranges for oral drug candidates.

| Parameter | Predicted Property | Typical Finding for Thiazole Derivatives | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Druglikeness | Generally compliant (0-1 violations) | nih.govmspsss.org.ua |

| Human Oral Absorption | Absorption (%) | Often predicted to be high (>80%) | plos.org |

| Caco-2 Permeability | Intestinal Absorption Model | Variable, but often predicted to be permeable | plos.org |

| Blood-Brain Barrier (BBB) Penetration | CNS Distribution | Variable, dependent on specific structure | plos.org |

| CYP Inhibition | Drug-Drug Interaction Potential | Often predicted to be non-inhibitors of major isoforms | researchgate.net |

| AMES Test | Mutagenicity | Frequently predicted to be non-mutagenic | physchemres.org |

Metabolism and Pharmacokinetics in Pre Clinical Systems

Identification of Metabolic Pathways and Enzymes Involved in Pre-clinical Models

Identifying the metabolic pathways and the specific enzymes responsible for a compound's biotransformation is essential for understanding its drug-drug interaction potential and inter-individual variability in metabolism. These studies are typically conducted using human recombinant CYP enzymes or by employing specific chemical inhibitors in microsomal incubations.

Common metabolic reactions include:

Phase I Reactions: Oxidation, reduction, and hydrolysis, which introduce or expose functional groups. For a compound like N-(4-Methylthiazol-2-yl)-N-phenylacetamide, potential sites of metabolism could include hydroxylation of the phenyl or methylthiazole rings, or N-dealkylation.

Phase II Reactions: Conjugation reactions, such as glucuronidation and sulfation, where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion.

By analyzing the metabolites formed in these in vitro systems, a metabolic map can be constructed.

Table 2: Potential Metabolic Pathways and Metabolites

| Parent Compound | Putative Metabolic Reaction | Potential Metabolite |

| This compound | Hydroxylation | Hydroxyphenyl-N-(4-methylthiazol-2-yl)acetamide |

| This compound | Hydroxylation | N-(4-Hydroxymethylthiazol-2-yl)-N-phenylacetamide |

| This compound | Glucuronidation of hydroxylated metabolite | Hydroxyphenyl-N-(4-methylthiazol-2-yl)acetamide-glucuronide |

Note: This table presents hypothetical metabolic pathways for this compound, as no specific experimental data is available.

Future Research Directions and Unexplored Avenues for N 4 Methylthiazol 2 Yl N Phenylacetamide Research

Development of Novel Synthetic Methodologies

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, provide a foundation, future efforts should focus on developing more efficient, sustainable, and versatile synthetic routes to N-(4-Methylthiazol-2-yl)-N-phenylacetamide and its analogues. evitachem.com

Key areas for future research include:

Catalytic Systems: Investigating novel metal- or organo-catalytic systems for the key bond-forming reactions could lead to higher yields, reduced reaction times, and milder reaction conditions. The use of solid-supported catalysts could also simplify purification processes. evitachem.com

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and reproducibility. This would be particularly valuable for the large-scale production of lead compounds.

Combinatorial Chemistry: The development of robust synthetic methodologies amenable to combinatorial approaches will be crucial for rapidly generating large libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Future Synthetic Strategies and Their Advantages

| Synthetic Strategy | Key Focus | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key reaction steps. | Reduced reaction times, improved yields, fewer side products. |

| One-Pot Reactions | Designing multi-step sequences that occur in a single reaction vessel. | Increased efficiency, reduced waste, lower costs. |

| C-H Activation | Direct functionalization of C-H bonds to build the core structure or add substituents. | Atom economy, reduced need for pre-functionalized starting materials. |

Identification of New Biological Targets and Mechanisms

The biological activity of thiazole derivatives is diverse, with demonstrated effects in areas like cancer and infectious diseases. researchgate.netijcce.ac.irijcce.ac.ir A critical future direction is to move beyond preliminary screening and identify the specific molecular targets and pathways modulated by this compound.

Unexplored avenues include:

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the direct binding partners of the compound within the cell.

Pathway Analysis: Once a target is identified, comprehensive studies are needed to elucidate how its modulation affects downstream signaling pathways. This could involve investigating effects on apoptosis, cell cycle progression, mitochondrial function, or the production of reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir

Broad-Spectrum Screening: Evaluating the compound against a wide range of biological targets, including various enzyme families (e.g., kinases, proteases) and receptor types, could uncover entirely new therapeutic applications. For instance, related thiazole compounds have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR). nih.gov

Rational Design of Highly Selective and Potent Analogues

Building on initial findings, a rational, structure-guided approach to analogue design is essential for optimizing the potency, selectivity, and drug-like properties of the lead compound. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) studies can serve as powerful tools in this endeavor. nih.govnih.gov

Future design strategies should focus on systematic modifications of the core scaffold:

Thiazole Ring Substitution: Exploring different substituents at the 4- and 5-positions of the thiazole ring to probe interactions with the target protein.

Phenyl Ring Modification: Introducing various electron-donating and electron-withdrawing groups onto the N-phenyl ring can significantly impact activity, as seen in related series. nih.govmdpi.com

Acetamide (B32628) Linker Variation: Modifying the length and rigidity of the acetamide linker could optimize the orientation of the phenyl and thiazole moieties within a target's binding site.

Table 2: Proposed Analogue Design Strategies

| Modification Site | Example Substituents | Rationale |

|---|---|---|

| 4-Methylthiazole moiety | -CF₃, -Cl, -OCH₃ | Modulate electronic properties and steric bulk to enhance binding affinity. |

| N-Phenylacetamide moiety | Halogens, nitro groups, alkyl chains on the phenyl ring. | Influence pharmacokinetic properties and explore new binding interactions. mdpi.com |

| Amide Linker | Replacement with thioamide, ester, or other bioisosteres. | Alter chemical stability and hydrogen bonding patterns. |

Advanced Pre-clinical Model Development for Mechanistic Insights

To gain a more accurate understanding of the compound's biological effects and to improve the translational success of pre-clinical findings, it is imperative to move beyond traditional 2D cell culture models. nih.govpharmafocusasia.com

Future research should leverage more physiologically relevant systems:

3D Cell Culture Models: Utilizing spheroids and organoids, which better mimic the complex cell-cell and cell-matrix interactions of in vivo tumors and tissues. nih.gov

Patient-Derived Xenograft (PDX) Models: Engrafting patient tumor tissue into immunocompromised mice creates models that retain the histological and molecular characteristics of the original human cancer, providing a more predictive platform for efficacy testing. frontiersin.org

Humanized Mouse Models: For investigating interactions with the immune system, "humanized mice" reconstituted with human immune cells are an invaluable tool. mdpi.com

Table 3: Comparison of Pre-clinical Models for Compound Evaluation

| Model Type | Complexity | Key Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Low | High-throughput, cost-effective, reproducible. nih.gov | Poorly mimics in vivo environment, lacks tissue architecture. nih.gov |

| 3D Spheroids/Organoids | Medium | Better representation of tumor microenvironment, cell-cell interactions. nih.gov | More complex to maintain, potential for variability. |

| Patient-Derived Xenografts (PDX) | High | High clinical relevance, preserves original tumor heterogeneity. frontiersin.org | Costly, time-consuming, requires immunodeficient mice. frontiersin.org |

| In Silico Models | Variable | Time-efficient, screens large datasets virtually. pharmafocusasia.com | Dependent on quality of existing data and algorithms. |

Integration of Multi-Omics Data for Comprehensive Understanding

A systems biology approach, integrating multiple layers of "omics" data, will be essential for a holistic understanding of the cellular response to this compound. researchgate.netnih.govnih.gov This approach can reveal complex regulatory networks and identify potential biomarkers for predicting treatment response. mdpi.comrsc.org

Future studies should aim to integrate:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns following compound treatment.

Proteomics: To quantify changes in protein abundance and identify post-translational modifications, which often represent the direct functional output of cellular signaling.

Metabolomics: To analyze shifts in metabolic pathways, which can reveal a compound's impact on cellular energy and biosynthesis.

Phosphoproteomics: To specifically map the phosphorylation events that are altered by the compound, providing direct insight into the kinase signaling pathways affected. researchgate.net

By combining these datasets, researchers can construct detailed models of the compound's mechanism of action, identify off-target effects, and discover novel therapeutic hypotheses. researchgate.netnih.gov

Conclusion

Summary of Key Academic Contributions

There are no key academic contributions to summarize for N-(4-Methylthiazol-2-yl)-N-phenylacetamide, as no published research specifically identifies, synthesizes, or investigates this compound.

Outlook on the Continued Scientific Investigation of this compound and Related Structures

The outlook for the scientific investigation of this compound is entirely speculative. Given the interest in the broader class of thiazole-containing N-phenylacetamides for various biological activities, it is conceivable that this specific compound could be synthesized and studied in the future as part of a larger structure-activity relationship (SAR) study. Future research could explore its potential as an antibacterial, antifungal, or anticancer agent, following the precedent set by related structures. However, without any foundational research, any prediction of its specific utility remains unfounded. The investigation of related structures is likely to continue, driven by the search for novel therapeutic leads.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.